1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

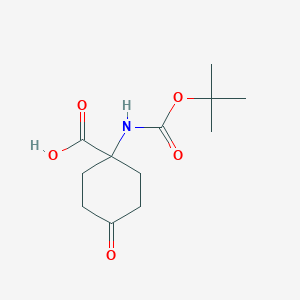

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the cyclohexane ring contains a ketone functionality at the 4-position. This compound is of interest due to its potential use in peptide synthesis and drug discovery, as the Boc group can be removed under mild acidic conditions to reveal the free amino group for further reactions.

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves the protection of the amino group followed by functional group transformations on the cyclohexane ring. For example, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid involves cyclization, amide formation, and Hofmann-type degradation, with subsequent protection of the amino group using BOC2O . Similarly, the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids is achieved through selective transformations of the functional groups of the corresponding enone cycloadduct . Although the exact synthesis of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid is not detailed in the provided papers, these methods suggest a possible route involving the protection of an amino group, followed by the introduction of a ketone functionality at the 4-position of the cyclohexane ring.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a bulky Boc group that can influence the overall conformation of the molecule. For instance, the crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides shows that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group typically occupying the axial position . The presence of the Boc group and the ketone functionality in 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid would likely influence its conformation and potentially its reactivity.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis and peptide chemistry. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent chemical reactions, such as peptide bond formation . The ketone functionality in 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid could also undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids, such as solubility, acidity, and lipophilicity, are influenced by the nature of the substituents on the cyclohexane ring. For example, the introduction of fluorine atoms in 1-amino-4,4-difluorocyclohexanecarboxylic acid affects its conformation, lipophilicity, acidity, and fluorescent properties . While the properties of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid are not explicitly discussed in the provided papers, similar analyses could be conducted to determine its behavior in different environments, which is crucial for its application in drug discovery and peptide synthesis.

科学的研究の応用

Peptide Synthesis and Modification

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid has been extensively used in the synthesis of peptides and peptidomimetics. Its role is critical in introducing conformational constraints and specificity in the peptide structures, which is essential for studying peptide interactions and stability. For example, Berkessel et al. (2002) demonstrated a convenient access to enantiomerically pure β-amino acids, including derivatives protected by the Boc group, for the synthesis of helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).

Peptidomimetics and Drug Discovery

The compound has shown promise in the design and synthesis of peptidomimetics, which are molecules mimicking the structure and function of peptides. These molecules have vast potential in drug discovery, providing a basis for developing new therapeutic agents with improved bioavailability and stability. For instance, Pascal et al. (2000) utilized derivatives of 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid in creating novel amino acids for pseudopeptide synthesis, highlighting the compound's versatility as a building block (Pascal, Sola, Labéguère, & Jouin, 2000).

Structural Studies and Conformation Analysis

This amino acid derivative is also crucial in structural studies, particularly in understanding peptide conformations. Its incorporation into peptides allows researchers to investigate the effects of cyclohexane ring constraints on peptide structure and dynamics. Such studies are instrumental in elucidating the structural requirements for peptide-protein interactions, with significant implications for designing peptide-based therapeutics. Ferrini et al. (2015) explored the synthesis of triazole-based scaffolds using a Boc-protected version of this compound, which served as a precursor for various biologically active compounds, including those acting as HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Novel Materials and Applications

Beyond traditional peptide synthesis, 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid finds applications in creating novel materials and chemical entities. Its structural uniqueness and protective Boc group make it an ideal candidate for developing new chemical probes, materials, and even nanotechnology applications. For example, the synthesis and characterization of novel classes of amino acids and their derivatives showcase the compound's potential in creating new materials with specific functions and properties, as discussed by various researchers in the field (Kanda, Kennedy, & Sparrow, 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h4-7H2,1-3H3,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRYGIDGYXKHNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646966 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid | |

CAS RN |

285996-76-1 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

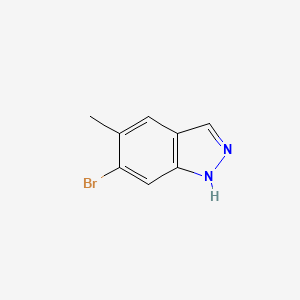

![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

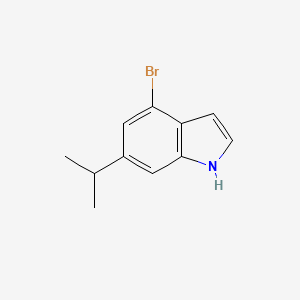

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)